molecular formula C9H7ClN2O3 B5706837 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione

Cat. No. B5706837
M. Wt: 226.61 g/mol
InChI Key: IYQLKGXVGVHIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control the growth of grassy weeds. The compound belongs to the family of aryloxyphenoxypropionate herbicides, which act by inhibiting the synthesis of fatty acids in plants. Clodinafop-propargyl has gained popularity due to its high selectivity towards grassy weeds and low toxicity to non-target organisms.

Mechanism of Action

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for the growth and development of plants. This results in the death of the target weeds.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has no significant effect on the biochemical and physiological processes of non-target organisms such as fish, birds, and mammals. The compound is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and has a high purity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. One area of research could focus on the development of new formulations of the compound that are more effective in controlling the growth of weeds. Another area of research could investigate the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in combination with other herbicides to enhance its herbicidal activity. Additionally, research could be conducted to explore the potential use of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl in other applications such as the treatment of fungal infections in plants.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione. The product is then treated with propargyl bromide to yield 2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dioneropargyl has been extensively studied for its herbicidal properties. Several studies have shown that the compound is effective in controlling the growth of grassy weeds in various crops such as wheat, barley, rice, and maize. The compound has also been found to have a low toxicity to non-target organisms such as fish, birds, and mammals.

properties

IUPAC Name

2-(4-chlorophenyl)-1,2,4-oxadiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-6-1-3-7(4-2-6)12-9(14)11-8(13)5-15-12/h1-4H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQLKGXVGVHIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,2,4-oxadiazinane-3,5-dione

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